N-[(2,4-dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine
Description
N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by two distinct substituents:
- N-9 position: A 2-methoxyethyl group, which introduces hydrophilicity and conformational flexibility.
Purine scaffolds are widely explored for their roles in kinase inhibition, protease targeting, and nucleotide mimicry .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-9-(2-methoxyethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O/c1-23-5-4-22-9-21-13-14(19-8-20-15(13)22)18-7-10-2-3-11(16)6-12(10)17/h2-3,6,8-9H,4-5,7H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUCUMUFJMWJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(N=CN=C21)NCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,4-dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic compound belonging to the class of purine derivatives. Its structural formula indicates significant potential for biological activity, particularly in pharmacological applications. This document explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects based on recent research findings.
- Molecular Formula: C15H16Cl2N5O
- Molecular Weight: 338.2 g/mol
- CAS Number: 2640951-52-4
The compound features two chlorine atoms on the phenyl ring, which could enhance its biological activity through various mechanisms such as increased lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various purine derivatives, including this compound. The compound displayed significant activity against a range of gram-positive bacteria and mycobacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Methicillin-resistant S. aureus | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Properties
In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicate that this compound exhibits dose-dependent cytotoxicity.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 10 |
These results demonstrate the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo.
The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways:
- Inhibition of DNA Synthesis: As a purine derivative, it may interfere with nucleic acid synthesis.
- Apoptosis Induction: The compound has been shown to activate apoptotic pathways in cancer cells.
- Antioxidant Activity: Some studies suggest that it may possess antioxidant properties, contributing to its cytotoxic effects against cancer cells.
Case Studies and Research Findings
A comprehensive study published in Frontiers in Pharmacology demonstrated the efficacy of this compound in inhibiting bacterial growth and inducing apoptosis in cancer cells. The study utilized various assays to evaluate its effectiveness compared to standard antibiotics and chemotherapeutics.
Key Findings:
- The compound showed superior antibacterial activity compared to traditional antibiotics like ampicillin.
- In cancer cell lines, it induced apoptosis through mitochondrial pathways.
Mechanism of Action
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with similar purine derivatives:
Key Observations :
Challenges :
- Steric bulk from the dichlorophenyl group may reduce reaction efficiency, necessitating optimized catalysts (e.g., Cu(OAc)₂) or microwave-assisted synthesis () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
